molecular formula C19H15ClN4O4 B5389025 methyl 7-(5-chloro-2-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

methyl 7-(5-chloro-2-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate

Cat. No.: B5389025
M. Wt: 398.8 g/mol
InChI Key: RHTWWHABFSXMAQ-UHFFFAOYSA-N
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Description

Methyl 7-(5-chloro-2-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(5-chloro-2-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted phenyl and pyrimidine precursors. The key steps often include:

    Condensation Reactions: Initial condensation of the substituted phenyl with a suitable pyrimidine derivative.

    Cyclization: Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core through cyclization reactions.

    Functional Group Modifications: Introduction of the methoxy and chloro groups through electrophilic aromatic substitution reactions.

    Esterification: Formation of the carboxylate ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(5-chloro-2-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehyde or carboxylic acid derivatives, while substitution of the chloro group can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of methyl 7-(5-chloro-2-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(5-chloro-2-methoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

methyl 11-(5-chloro-2-methoxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4/c1-10-16(19(26)28-3)17-21-9-12-13(24(17)22-10)6-7-23(18(12)25)14-8-11(20)4-5-15(14)27-2/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTWWHABFSXMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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